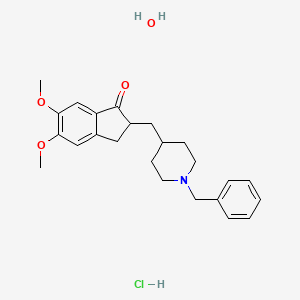

盐酸多奈哌齐一水合物

描述

Synthesis Analysis

Donepezil, a pivotal Alzheimer’s disease (AD) medication introduced in 1997, has been the subject of extensive research into its synthesis and structural modifications . Diverse synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis

The molecular formula of Donepezil hydrochloride monohydrate is C24H32ClNO4 . The average mass is 433.968 Da and the mono-isotopic mass is 433.201996 Da .Chemical Reactions Analysis

Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .Physical And Chemical Properties Analysis

Donepezil hydrochloride monohydrate has a density of 1.141±0.06 g/cm3 (Predicted), a melting point of 207°C, a boiling point of 527.9±50.0 °C (Predicted), and a flashing point of 273.1°C .科学研究应用

- 多奈哌齐的作用: 作为一种选择性乙酰胆碱酯酶抑制剂 (AChEI),多奈哌齐通过阻止乙酰胆碱的分解来增强胆碱能神经传递。 它广泛用于管理 AD 症状,改善认知和日常功能 .

- 结构修饰: 科学家已经修改了多奈哌齐的结构以增强其功效。 已经研究了类似物和杂合体,包括具有硫辛酸和阿魏酸的类似物和杂合体 .

阿尔茨海默病治疗

合成策略和结构修饰

更环保的合成技术

多靶点配体

生物标志物研究

全球合作

总之,盐酸多奈哌齐一水合物在 AD 治疗中起着至关重要的作用,正在进行的研究探索其合成、修饰和更广泛的应用。 随着 AD 发病率的增加,了解多奈哌齐的潜力对于神经退行性疾病管理至关重要 . 如果你想要了解更多细节或者有其他问题,请随时提问!😊

作用机制

Target of Action

Donepezil hydrochloride monohydrate primarily targets acetylcholinesterase , an enzyme responsible for the hydrolysis of acetylcholine . Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, heart rate, memory processing, and more. By inhibiting acetylcholinesterase, donepezil increases the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

Donepezil acts as a reversible and noncompetitive inhibitor of acetylcholinesterase

Biochemical Pathways

The primary biochemical pathway affected by donepezil is the cholinergic pathway . By inhibiting acetylcholinesterase, donepezil increases the levels of acetylcholine in the brain. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease . Additionally, donepezil may also influence other biochemical pathways. For instance, it has been reported to promote oligodendrocyte generation and remyelination, which could have implications for the treatment of demyelinating diseases .

Pharmacokinetics

Donepezil is well absorbed and extensively metabolized in the liver via CYP2D6 and 3A4 enzymes and glucuronidation . It has a large volume of distribution (12 to 16 L/kg) and is primarily excreted in the urine (57%; 17% as unchanged drug) and feces (15%) . The time to peak plasma concentration is about 3 hours for a 10 mg tablet and about 8 hours for a 23 mg tablet . Donepezil has a long elimination half-life of approximately 70 hours, which makes it suitable for once-daily dosing .

Result of Action

The primary result of donepezil’s action is an improvement in the cognitive and behavioral symptoms of Alzheimer’s disease and other types of dementia . By increasing acetylcholine levels, donepezil can enhance cognitive function and overall body function .

Action Environment

The action of donepezil can be influenced by various environmental factors. For instance, the presence of certain liver enzymes (CYP2D6 and 3A4) affects its metabolism . Additionally, factors such as age, body weight, and genetic variations in the CYP2D6 enzyme can influence donepezil’s clearance . Understanding these factors can help optimize donepezil’s efficacy and minimize potential side effects.

安全和危害

属性

IUPAC Name |

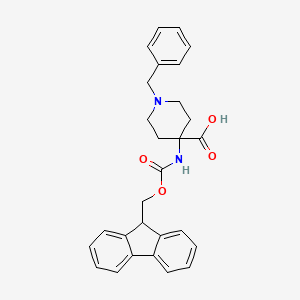

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH.H2O/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJIZAKUNCTCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470774 | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884740-09-4 | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884740094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KZL5YRL6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-](/img/structure/B1649343.png)

![[16-Acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1649349.png)

![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)